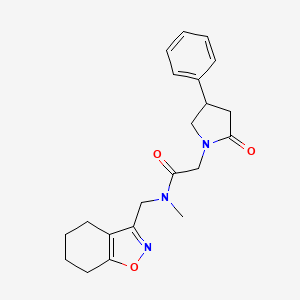

3-cyclohexylidene-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and related compounds involves multi-component reactions, catalysis, and specific reaction conditions to achieve the desired molecular structures. For instance, the use of zinc triflate catalyzed reactions between cyclohexanones and indoles leads to the formation of 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives through an alkylation-dehydrogenation-aromatization sequence, indicating a complex synthesis pathway involving regioselective C-C bond formation (Singh et al., 2020).

Molecular Structure Analysis

The molecular structure of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and its derivatives can be elucidated through crystallography and spectroscopic analyses. The solid-state structures of related compounds reveal insights into their conformation, molecular interactions, and the impact of substitutions on their structural features. Such analyses highlight the importance of hydrogen bonding and the influence of substituents on the molecular architecture (Spencer et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one often utilize catalysis to achieve specific transformations, such as the palladium(II)-catalyzed oxidative dehydrogenation leading to benzoylindoles through an indole-directed aromatization process. These reactions underscore the compound's reactivity and the potential to generate a variety of derivatives with diverse chemical properties (Kandukuri & Oestreich, 2012).

Physical Properties Analysis

The physical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one derivatives, such as solubility, thermal stability, and molecular weight, are critical for understanding their behavior in various environments and applications. Studies on similar compounds provide insights into how structural modifications can influence these properties, offering guidelines for designing compounds with desired physical characteristics (Yi et al., 1997).

Chemical Properties Analysis

The chemical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one, such as reactivity towards different reagents, potential for catalysis, and interactions with various chemical groups, are essential for its application in synthetic chemistry. The compound's behavior in multi-component reactions, its catalytic potential, and its role in the synthesis of complex molecules are areas of significant interest. Research on related compounds demonstrates the versatility and broad applicability of these molecules in organic synthesis (Heravi et al., 2008).

科学的研究の応用

Palladium-Catalyzed Arylation

A novel palladium-catalyzed approach to synthesize 3-arylindoles was developed, using indoles and cyclohexanones. This method demonstrated good regioselectivity, producing 3-arylindoles exclusively (Chen et al., 2014).

Zinc Triflate Catalyzed Indolylation

The study by Singh et al. (2020) explored the zinc triflate-catalyzed reaction between cyclohexanones and indoles, resulting in 1,3-Bis(1-alkyl-1H-indol-3-yl)benzene derivatives via an alkylation-dehydrogenation-aromatization sequence (Singh et al., 2020).

Palladium-Catalyzed Dehydrogenation

Kandukuri and Oestreich (2012) reported the palladium(II)-catalyzed oxidative dehydrogenation of cyclohexene-1-carbonyl indole amides, yielding benzoylindoles. This process potentially involves 1,3-diene formation followed by aromatization (Kandukuri & Oestreich, 2012).

Photocatalysis in Radical Cation Diels-Alder Reaction

Gieseler et al. (1991) utilized photocatalysis in the radical cation Diels-Alder reaction of indole, leading to the formation of N-acyl-1,4,4a,9a-tetrahydro-1,4-ethanocarbazoles (Gieseler et al., 1991).

Synthesis of Multifunctional Carbon Dots

Zheng et al. (2016) demonstrated a novel method to synthesize multifunctional carbon dots (CyCD) from a hydrophobic cyanine dye, showing potential for NIR fluorescent imaging and photothermal cancer therapy (Zheng et al., 2016).

Cyclohepta[b]indoles in Natural Products and Drug Design

Stempel and Gaich (2016) discussed the importance of cyclohepta[b]indoles, compounds with a broad spectrum of biological activities, in natural products and pharmaceuticals. This structure motif has attracted considerable interest for potential therapeutics (Stempel & Gaich, 2016).

Synthesis of Soluble Polyimides

Yi et al. (1997) synthesized novel aromatic diamines containing cyclohexylidene moieties, leading to the development of polyimides with excellent thermal stabilities and good solubility (Yi et al., 1997).

Facile Synthesis of Thieno[2,3-b]indole Derivatives

Moghaddam et al. (2009) reported a one-pot synthesis of thieno[2,3-6]indole ring systems, demonstrating a significant step in the development of this class of compounds (Moghaddam et al., 2009).

特性

IUPAC Name |

3-cyclohexylidene-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-9H,1-3,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVASLXWQBEYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C3=CC=CC=C3NC2=O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexylidene-1,3-dihydro-2H-indol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)